![molecular formula C20H14Cl2N2O2S2 B2431931 3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687565-89-5](/img/structure/B2431931.png)
3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-chlorophenyl)-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H14Cl2N2O2S2 and its molecular weight is 449.36. The purity is usually 95%.
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Scientific Research Applications
Central Nervous System Depressant Activity
One study focused on the synthesis and evaluation of central nervous system depressant activity of 2-chloromethyl 3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives. These compounds showed marked sedative action, indicating potential application in CNS disorders or as sedatives (Manjunath et al., 1997).
Antimicrobial and Antifungal Activities
Another research area involves the synthesis of heterocyclic compounds with expected biological activity, including antimicrobial and antifungal properties. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yielded derivatives that showed antimicrobial and antifungal activities, highlighting the potential for these compounds in treating infections (Sayed et al., 2003).
Cytotoxic Activity and Quantum Chemical Calculations
Research into the cytotoxic activities of 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives against cancer cell lines, coupled with quantum chemical calculations, has provided insight into the potential anticancer applications of these compounds. This study demonstrated the utility of these compounds against human liver and breast cancer cell lines (Kökbudak et al., 2020).
Synthesis and Biological Potential Comparison
Another study synthesized 2-arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, comparing their physicochemical properties and biological potential with isomeric and benzene isostere derivatives. The position of the sulfur atom significantly influenced their biological activities, providing valuable information for the development of new therapeutic agents (Zadorozhny et al., 2010).
Microwave-Assisted Synthesis
Research on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their efficient transformation into thieno[2,3-d]pyrimidin-4-one and 4-chloro derivatives under microwave irradiation showcases advances in synthetic methodologies that could streamline the production of these compounds for further study (Hesse et al., 2007).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S2/c21-13-3-1-12(2-4-13)17(25)11-28-20-23-16-9-10-27-18(16)19(26)24(20)15-7-5-14(22)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBKFLNJFBIACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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